molecular formula C8H4BrClN2 B12843596 8-Bromo-3-chloro-1,5-naphthyridine

8-Bromo-3-chloro-1,5-naphthyridine

Cat. No.: B12843596
M. Wt: 243.49 g/mol
InChI Key: LNVFDQJWWQJLJT-UHFFFAOYSA-N
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Description

8-Bromo-3-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine ring, which consists of two fused pyridine rings. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloro-1,5-naphthyridine typically involves the halogenation of 1,5-naphthyridine. One common method is the bromination of 3-chloro-1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-chloro-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

8-bromo-3-chloro-1,5-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H

InChI Key

LNVFDQJWWQJLJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Br)Cl

Origin of Product

United States

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